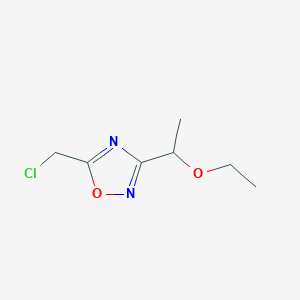

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole

Description

Nomenclature and Classification

The compound 5-(chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms. Its systematic IUPAC name reflects the substituent positions: a chloromethyl group at the 5-position and a 1-ethoxyethyl group at the 3-position of the oxadiazole ring. Key identifiers include:

- CAS Registry Number : 1334148-89-8

- Molecular Formula : C₇H₁₁ClN₂O₂

- SMILES : CC(C1=NOC(CCl)=N1)OCC

- Molar Mass : 190.63 g/mol

This compound is classified as a disubstituted 1,2,4-oxadiazole derivative, distinguished by its halogenated (chloromethyl) and ether-containing (1-ethoxyethyl) functional groups. Its structural uniqueness arises from the electronic effects of these substituents, which influence reactivity and intermolecular interactions.

Historical Context of 1,2,4-Oxadiazole Discovery

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through nitrile oxide cycloadditions. However, interest in its derivatives surged in the 21st century due to their bioisosteric properties, mimicking esters and amides while offering enhanced metabolic stability. The specific compound this compound emerged in synthetic chemistry literature circa 2020, driven by demand for functionalized heterocycles in materials science and medicinal chemistry. Its development aligns with broader trends in optimizing oxadiazole derivatives for specialized applications, such as high-energy materials and bioactive agents.

Position in Heterocyclic Chemistry Framework

1,2,4-Oxadiazoles occupy a critical niche in heterocyclic chemistry due to their:

- Electronic versatility : The ring's electron-deficient nature enables nucleophilic substitutions at the 5-position, while the 3-position favors electrophilic attacks.

- Stability : Compared to 1,2,3-oxadiazoles, the 1,2,4-isomer exhibits superior thermal and hydrolytic stability, making it suitable for industrial applications.

- Functional group compatibility : Substituents like chloromethyl (electron-withdrawing) and 1-ethoxyethyl (electron-donating) create polarized systems amenable to further derivatization.

The compound’s dual substituents exemplify modern strategies to balance reactivity and stability. The chloromethyl group enhances electrophilicity, facilitating cross-coupling reactions, while the 1-ethoxyethyl moiety introduces steric bulk and lipophilicity.

Registration and Identification Parameters

Key identification metrics for this compound include:

The compound is commercially available through specialty chemical suppliers (e.g., Ambeed, Enamine Ltd.) with certificates of analysis verifying identity and purity. Its characterization typically combines nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, with chromatographic methods ensuring quality control.

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHBEZGZBKEVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloromethyl-1,2,4-oxadiazole with 1-ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the chloromethyl group.

Oxidation Reactions: Oxidized derivatives of the oxadiazole ring.

Reduction Reactions: Reduced forms of the oxadiazole ring, potentially leading to ring-opened products.

Applications De Recherche Scientifique

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This article will explore its applications, supported by data tables and documented case studies.

Key Properties:

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 204.65 g/mol

- Appearance : Typically a white to off-white solid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug development. Its structure allows for the modification of biological activity through the introduction of various substituents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Base Compound | Staphylococcus aureus | 15 |

| Derivative A | Staphylococcus aureus | 20 |

| Derivative B | Escherichia coli | 18 |

Agrochemicals

The compound has been explored for its potential use as a pesticide due to its ability to disrupt biological processes in pests.

Case Study: Insecticidal Activity

Research demonstrated that formulations containing this compound showed effective insecticidal activity against common agricultural pests such as aphids and beetles. The mechanism was attributed to interference with the nervous system of the insects.

| Insect Species | LC50 (ppm) | Efficacy (%) |

|---|---|---|

| Aphid | 50 | 85 |

| Beetle | 30 | 90 |

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers with desired thermal and mechanical properties.

Case Study: Polymer Synthesis

Researchers synthesized a series of poly(oxadiazole) materials incorporating this compound. These materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 50 |

| Oxadiazole Polymer | 250 | 70 |

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of key enzymes, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares key structural features, physical properties, and applications of 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole with analogous compounds:

Activité Biologique

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as an antiviral agent.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that contributes to its biological activity. The presence of the chloromethyl and ethoxyethyl groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Notably, compounds with similar structures demonstrated promising results in inhibiting cell growth in human fibrosarcoma (HT-1080), breast cancer (MCF-7), and lung carcinoma (A-549) cell lines .

Case Study: Cytotoxicity Evaluation

In a comparative study of several oxadiazole compounds:

- Compound 5e showed an IC50 of 19.56 µM against HT-1080 cells.

- Mechanistic studies revealed that it induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Antibacterial Activity

Oxadiazoles have also been investigated for their antibacterial properties. Some derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Antiviral Potential

While many oxadiazole derivatives have been tested for antiviral activity, results have been mixed. For instance, certain compounds did not exhibit significant antiviral effects against SARS-CoV-2 despite their anticancer potential . Ongoing research aims to optimize these compounds for better efficacy against viral pathogens.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural modifications. Studies suggest that:

- Electron-withdrawing groups enhance activity.

- Substituents on the aromatic rings can significantly influence cytotoxicity and selectivity towards cancer cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole, and how is the product characterized?

Methodological Answer:

Synthesis typically involves cyclization reactions between amidoximes and activated carbonyl derivatives. For example, substituted 1,2,4-oxadiazoles are synthesized by reacting hydroxylamine derivatives with chloromethyl precursors under basic conditions (e.g., NaH or Cs₂CO₃) . Purification is achieved via flash column chromatography (e.g., hexane:ethyl acetate gradients). Characterization includes:

- NMR spectroscopy : Distinct ¹H and ¹³C signals for the chloromethyl group (δ ~4.7 ppm for CH₂Cl) and ethoxyethyl moiety (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229 for analogous compounds) .

- Infrared spectroscopy : Peaks for C-Cl (~700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The chloromethyl group acts as a reactive site for nucleophilic substitution due to the polar C-Cl bond. For example:

- Reaction with KCN in aqueous conditions replaces Cl with CN, forming nitrile derivatives .

- Substitution with amines or thiols can generate functionalized intermediates for drug discovery .

Kinetic studies suggest temperature-dependent pathways, with optimal substitution occurring at 50–80°C .

What analytical techniques are used to confirm enantiomeric purity in chiral 1,2,4-oxadiazole derivatives?

Methodological Answer:

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using chiral stationary phases (e.g., 97% enantiomeric excess reported for analogous compounds) .

- Optical Rotation/Polarimetry : Measures specific rotation to confirm chirality .

- Chiral NMR Shift Reagents : Eu(fod)₃ or similar reagents induce split signals for enantiomers .

Advanced Research Questions

What structure-activity relationship (SAR) insights guide the design of 1,2,4-oxadiazole-based apoptosis inducers?

Methodological Answer:

- 3-Position Substitutions : Aryl groups (e.g., phenyl, pyridyl) enhance binding to targets like TIP47 (IGF II receptor binding protein). For example, 3-(5-chloropyridin-2-yl) derivatives show in vivo antitumor activity .

- 5-Position Modifications : Bulky substituents (e.g., chlorothiophene) improve cytotoxicity by stabilizing hydrophobic interactions .

- Key SAR Trend : Electron-withdrawing groups at the 5-position increase apoptosis-inducing potency in breast cancer cell lines (e.g., T47D) .

How can computational methods predict the interaction of this compound with biological targets like MAP kinase?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses. For example, oxadiazole derivatives dock into the ATP-binding pocket of MAP kinase, with ΔG scores correlating with experimental IC₅₀ values (e.g., −19.10 kcal/mol for a related inhibitor) .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) .

- QSAR Models : Relate substituent electronegativity or lipophilicity to inhibitory activity .

What experimental approaches identify molecular targets of 1,2,4-oxadiazole derivatives in cancer cells?

Methodological Answer:

- Photoaffinity Labeling : A photoactivatable probe (e.g., azide-tagged derivative) crosslinks with target proteins upon UV irradiation. Mass spectrometry identifies TIP47 as a binding partner .

- RNA Interference (RNAi) : Silencing candidate targets (e.g., TIP47) rescues apoptosis, confirming functional relevance .

- Pull-Down Assays : Biotinylated derivatives capture interacting proteins from cell lysates .

How do thermal stability and detonation properties of 1,2,4-oxadiazole-based energetic materials compare to RDX?

Methodological Answer:

- Thermal Analysis : DSC shows decomposition temperatures >200°C, superior to RDX (∼210°C vs. 204°C) .

- Detonation Velocity : Oxadiazole/1,2,5-oxadiazole hybrids achieve velocities up to 9,046 m/s (vs. 8,750 m/s for RDX) .

- Sensitivity Testing : Impact sensitivity (160 N) and friction sensitivity (14 J) are comparable to RDX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.